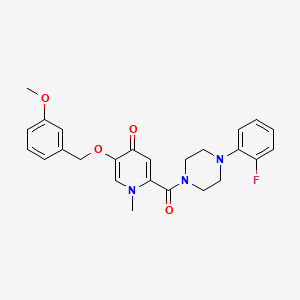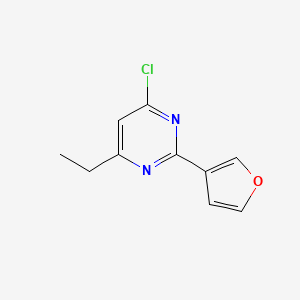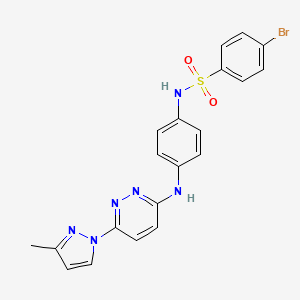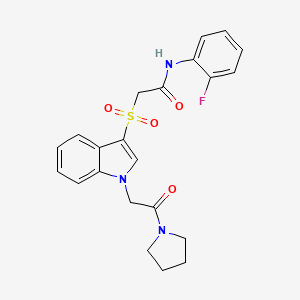
N1-(3-chloro-2-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-2-methylphenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O2S and its molecular weight is 446.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
One study explored the molecular interactions of related compounds with the CB1 cannabinoid receptor, developing unified pharmacophore models for CB1 receptor ligands. This research highlighted the importance of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models in understanding the binding interactions with the receptor, suggesting that certain conformers possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor (J. Shim et al., 2002).
Role in Orexin Receptor Mechanisms
Another area of research involved the role of orexin receptors in compulsive food consumption and binge eating in rats. The study evaluated the effects of selective orexin receptor antagonists, highlighting the significance of orexin-1 receptor (OX1R) mechanisms in binge eating. This suggests potential pharmacological treatments for eating disorders with a compulsive component, indicating the broader implications of related compounds in understanding and treating compulsive behaviors (L. Piccoli et al., 2012).
Synthesis and Anti-Acetylcholinesterase Activity
Research into novel piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity has been conducted, with findings indicating that substituting the benzamide with a bulky moiety significantly increases activity. This has implications for the development of antidementia agents, showcasing the compound's potential in therapeutic applications related to cognitive disorders (H. Sugimoto et al., 1990).
Aromatase Inhibitors for Breast Cancer Treatment
A study on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis for breast cancer treatment found these compounds to be stronger and more selective inhibitors than aminoglutethimide, a treatment for hormone-dependent breast cancer. This highlights the potential of such derivatives in improving breast cancer treatment options (R. Hartmann & C. Batzl, 1986).
Synthetic Approaches and Heterocyclic Chemistry
The compound's relevance extends into synthetic chemistry, particularly in the synthesis of heterocycles. Studies have explored the reactions of N-alkenyl imidates with benzeneselenenyl chloride and bromide, yielding pyrrolidine and piperidine derivatives. This demonstrates the compound's utility in the preparation of sulfur–nitrogen heterocycles, contributing to the development of novel synthetic methodologies (K. Terao et al., 1986).
Propriétés
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S/c1-16-19(24)7-5-8-20(16)26-23(29)22(28)25-14-17-10-12-27(13-11-17)15-18-6-3-4-9-21(18)30-2/h3-9,17H,10-15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALTYXLXIPKHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)



![1-Benzyl-3-[2-(2-chlorophenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2760172.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)
![6-(3-Fluorophenyl)-2-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2760182.png)
![4-((3-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2760183.png)
![2-Oxo-5-[4-(trifluoromethyl)cyclohexyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2760184.png)

